molecular formula C18H14N4 B13889865 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline

Cat. No.: B13889865
M. Wt: 286.3 g/mol
InChI Key: VLGUSAUTDZUDEF-UHFFFAOYSA-N
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Description

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinazoline ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline typically involves the formation of the imidazole ring followed by its attachment to the quinazoline scaffold. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylquinazoline with 5-methylimidazole in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Both the imidazole and quinazoline rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Scientific Research Applications

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinazoline ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride: This compound also features an imidazole ring but differs in its overall structure and properties.

    2-Phenylbenzimidazole: Similar in having an imidazole ring, but with a different core structure.

Uniqueness

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline is unique due to the combination of the imidazole and quinazoline rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

6-(5-methylimidazol-1-yl)-2-phenylquinazoline

InChI

InChI=1S/C18H14N4/c1-13-10-19-12-22(13)16-7-8-17-15(9-16)11-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

VLGUSAUTDZUDEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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